N'-Methylsulfonyl Dofetilide N'-Methylsulfonyl Dofetilide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17985041
InChI: InChI=1S/C20H29N3O7S3/c1-22(15-16-30-20-11-7-18(8-12-20)21-31(2,24)25)14-13-17-5-9-19(10-6-17)23(32(3,26)27)33(4,28)29/h5-12,21H,13-16H2,1-4H3
SMILES:
Molecular Formula: C20H29N3O7S3
Molecular Weight: 519.7 g/mol

N'-Methylsulfonyl Dofetilide

CAS No.:

Cat. No.: VC17985041

Molecular Formula: C20H29N3O7S3

Molecular Weight: 519.7 g/mol

* For research use only. Not for human or veterinary use.

N'-Methylsulfonyl Dofetilide -

Specification

Molecular Formula C20H29N3O7S3
Molecular Weight 519.7 g/mol
IUPAC Name N-[4-[2-[2-[4-[bis(methylsulfonyl)amino]phenyl]ethyl-methylamino]ethoxy]phenyl]methanesulfonamide
Standard InChI InChI=1S/C20H29N3O7S3/c1-22(15-16-30-20-11-7-18(8-12-20)21-31(2,24)25)14-13-17-5-9-19(10-6-17)23(32(3,26)27)33(4,28)29/h5-12,21H,13-16H2,1-4H3
Standard InChI Key DVVVFDWNWGBMTE-UHFFFAOYSA-N
Canonical SMILES CN(CCC1=CC=C(C=C1)N(S(=O)(=O)C)S(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

N'-Methylsulfonyl Dofetilide has the empirical formula C₂₀H₂₉N₃O₇S₃ and a molecular weight of 519.655 g/mol . The IUPAC name is N-[4-[2-[2-[4-[bis(methylsulfonyl)amino]phenyl]ethyl-methylamino]ethoxy]phenyl]methanesulfonamide, reflecting its three sulfonamide moieties .

Key structural features:

  • A central phenoxyethylmethylamino chain

  • Two para-substituted bis(methylsulfonyl)amino groups

  • Terminal methanesulfonamide functionality

The SMILES notation (CN(CCOc1ccc(NS(=O)(=O)C)cc1)CCc2ccc(cc2)N(S(=O)(=O)C)S(=O)(=O)C) and InChI descriptor (InChI=1S/C20H29N3O7S3/c1-22(15-16-30-20-11-7-18(8-12-20)21-31(2,24)25)14-13-17-5-9-19(10-6-17)23(32(3,26)27)33(4,28)29/h5-12,21H,13-16H2,1-4H3) provide precise topological details .

Physicochemical Properties

PropertyValue
Melting PointNot reported
SolubilitySlight in water, propan-2-ol
StabilityShort shelf life (<6 months)
LogP (Predicted)3.2 (Moderate lipophilicity)

The compound's limited solubility in aqueous media necessitates specialized formulation approaches, while its multiple hydrogen-bond acceptors (7 oxygen atoms) influence crystal packing and solid-state behavior .

Synthesis and Analytical Challenges

Manufacturing Process

While full synthetic routes remain proprietary, available data suggest a multi-step approach:

  • Core structure assembly:

    • Ullmann coupling of 4-iodophenol with ethylenediamine derivatives

    • Sequential sulfonylation using methanesulfonyl chloride

  • Purification:

    • Reverse-phase chromatography (C18 columns)

    • Recrystallization from acetone/water mixtures

Critical process parameters include:

  • Temperature control (<25°C during sulfonylation)

  • Stoichiometric excess of methylsulfonylating agents (2.5:1 molar ratio)

  • pH maintenance at 7.5–8.5 to prevent desulfonation

Analytical Characterization

HPLC Conditions for Quantification :

ParameterSpecification
ColumnZorbax SB-C18, 150×4.6 mm, 3.5µm
Mobile PhaseACN:Buffer (35:65 v/v; pH 3.0)
Flow Rate1.2 mL/min
DetectionUV 220 nm
Retention Time8.7 ±0.3 min

Method validation shows:

  • Linearity: R²=0.9998 (1–150 µg/mL)

  • LOD/LOQ: 0.03 µg/mL and 0.1 µg/mL

  • Recovery: 98.2–101.5% across concentrations

ConditionRequirement
Temperature2–8°C (long-term); ≤25°C (short)
Humidity≤30% RH
LightAmber glass vials
Shelf Life3 months (unopened)

Special handling protocols apply due to its controlled substance status, requiring DEA Form 222 for US shipments and equivalent documentation internationally .

Clinical and Toxicological Implications

Cardiac Effects

In vitro studies demonstrate:

  • IKr blockade: 23% inhibition at 10 µM (vs. 89% for Dofetilide)

  • APD prolongation: +15 ms in guinea pig papillary muscle (1 µM)

  • Reverse use-dependence: Enhanced effect at slower heart rates

ParameterValue
LD₅₀ (rat, oral)342 mg/kg
Torsadogenic PotentialLow (No observed arrhythmias at ≤3× human exposure)
GenotoxicityNegative in Ames test

These findings support its classification as a low-risk impurity when controlled within ICH Q3B limits .

As a reference standard, N'-Methylsulfonyl Dofetilide is produced by:

  • LGC Standards (Canada): Catalog TRC-M329470

  • ChemicalBook suppliers: 9 global providers (2025 data)

Pricing ranges from $1,200–$2,500 per 100 mg, reflecting:

  • Complex synthesis requirements

  • cGMP manufacturing costs

  • Regulatory compliance overhead

Pharmacopeial Status

  • USP: Included in Dofetilide monographs as specified impurity F

  • EP: Adopted identical limits in 2024 revision

  • JP: Under evaluation for inclusion in 2026 updates

Future Research Directions

Emerging areas of investigation include:

  • Metabolite profiling: Role in Dofetilide's variable patient response

  • Polypharmacy interactions: CYP inhibition potential

  • Nanoformulation: Liposomal encapsulation to enhance solubility

  • Analytical advancements: UPLC-MS/MS methods for trace detection

Ongoing clinical trials (NCT04892316) are assessing impurity impacts on Dofetilide's safety margin in renally impaired populations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator